molecular formula C15H26O B157327 Eremoligenol CAS No. 10219-71-3

Eremoligenol

Cat. No. B157327
CAS RN: 10219-71-3
M. Wt: 222.37 g/mol
InChI Key: MQWIFDHBNGIVPO-NJZAAPMLSA-N
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Description

Eremoligenol is a natural compound found in several plant species, including the bark of the Eremophila mitchellii tree. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases. Eremoligenol is a triterpenoid compound that has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

Scientific Research Applications

Eremoligenol has been found to exhibit several therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Eremoligenol has also been found to exhibit anti-cancer properties and can be used to treat various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, eremoligenol has been found to exhibit neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of eremoligenol is not fully understood. However, it has been found to exhibit its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Eremoligenol has also been found to exhibit its anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, eremoligenol has been found to exhibit its neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Biochemical And Physiological Effects

Eremoligenol has been found to exhibit several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and enzymes, which reduces inflammation in the body. Eremoligenol has also been found to induce apoptosis and inhibit the proliferation of cancer cells, which reduces the growth and spread of cancer. Additionally, eremoligenol has been found to reduce oxidative stress and inflammation in the brain, which protects against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using eremoligenol in lab experiments include its natural origin, its ability to exhibit multiple therapeutic applications, and its relatively low toxicity. However, the limitations of using eremoligenol in lab experiments include its low availability and the difficulty in synthesizing it in large quantities.

Future Directions

There are several future directions for eremoligenol research. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to further understand its mechanism of action and how it exhibits its therapeutic properties. Additionally, future research can focus on developing more efficient and cost-effective synthesis methods for eremoligenol.
Conclusion:
Eremoligenol is a natural compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and can be synthesized from the bark of the Eremophila mitchellii tree. Eremoligenol has several advantages and limitations for lab experiments, and there are several future directions for eremoligenol research. Overall, eremoligenol has the potential to be a valuable therapeutic agent in the treatment of various diseases.

properties

CAS RN

10219-71-3

Product Name

Eremoligenol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(2R,8S,8aR)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13+,15+/m0/s1

InChI Key

MQWIFDHBNGIVPO-NJZAAPMLSA-N

Isomeric SMILES

C[C@H]1CCC=C2[C@@]1(C[C@@H](CC2)C(C)(C)O)C

SMILES

CC1CCC=C2C1(CC(CC2)C(C)(C)O)C

Canonical SMILES

CC1CCC=C2C1(CC(CC2)C(C)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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